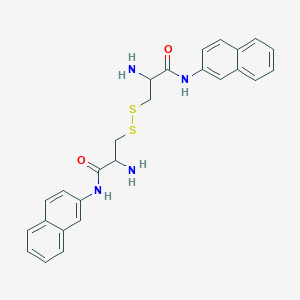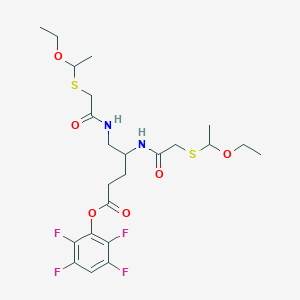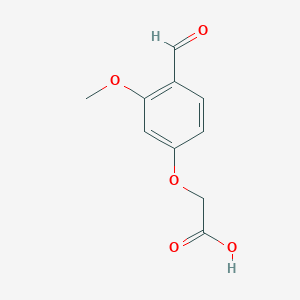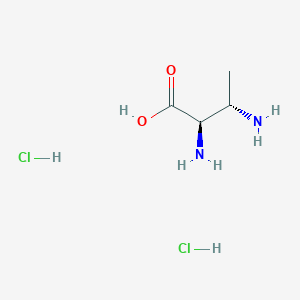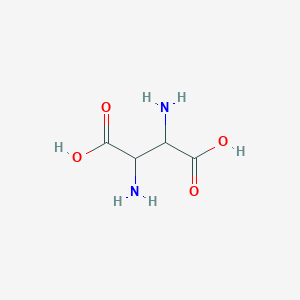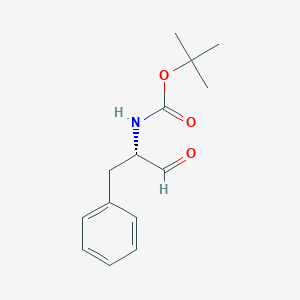
N-Boc-L-phenylalaninal
Descripción general
Descripción
N-Boc-L-phenylalaninal is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is used as an intermediate for the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties .
Synthesis Analysis
The synthesis of N-Boc-L-phenylalaninal involves procedures yielding (4S)-4-benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinone and N-[(1,1-dimethylethoxy)carbonyl]-N-hydroxymethyl-L-phenylalaninal . A one-necked round-bottomed flask with a Teflon-coated magnetic stir bar is used in the process .Molecular Structure Analysis
The molecular structure of N-Boc-L-phenylalaninal consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure also includes a phenyl group (C6H5) attached to a propanal group (CH2CH) with a tert-butoxycarbonylamino group (NHCO2C(CH3)3) and a formyl group (CHO) .Physical And Chemical Properties Analysis
N-Boc-L-phenylalaninal has a density of 1.1±0.1 g/cm3, a boiling point of 367.0±35.0 °C at 760 mmHg, and a flash point of 175.8±25.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación
Peptide Synthesis
“N-Boc-L-phenylalaninal” is used in peptide synthesis . The Boc (tert-butoxycarbonyl) group is a common protecting group used in the synthesis of peptides. It protects the amino group, preventing it from reacting during peptide bond formation.
Synthesis of Hydroxyethylene Dipeptide Isosteres
This compound serves as an intermediate for the synthesis of hydroxyethylene dipeptide isosteres . These isosteres have enzyme inhibition properties, making them valuable in the development of pharmaceuticals.
Enzyme Inhibition Studies
The hydroxyethylene dipeptide isosteres synthesized using “N-Boc-L-phenylalaninal” can be used to study enzyme inhibition . This can provide valuable insights into the mechanisms of various biological processes and diseases.
Drug Development
The ability of “N-Boc-L-phenylalaninal” to form dipeptide isosteres with enzyme inhibition properties makes it a valuable tool in drug development . These isosteres can be used to create drugs that target specific enzymes, potentially leading to more effective treatments.
Chemical Research
“N-Boc-L-phenylalaninal” is used in chemical research due to its unique properties . Its structure allows it to participate in a variety of chemical reactions, making it a versatile tool in the laboratory.
Biochemical Studies
“N-Boc-L-phenylalaninal” can be used in biochemical studies . Its ability to form dipeptide isosteres can be used to study the structure and function of proteins, providing valuable insights into the workings of biological systems.
Safety and Hazards
In case of eye or skin contact with N-Boc-L-phenylalaninal, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of ingestion or inhalation, clean the mouth with water, drink plenty of water afterwards, and get medical attention if symptoms occur .
Mecanismo De Acción
Target of Action
N-Boc-L-phenylalaninal is a derivative of the amino acid phenylalanine . The primary targets of phenylalanine are the neurotransmitters norepinephrine and dopamine . These neurotransmitters play a crucial role in mood regulation, alertness, and memory .
Mode of Action
The antidepressant effects of N-Boc-L-phenylalaninal may be due to its role as a precursor in the synthesis of norepinephrine and dopamine . By increasing the levels of these neurotransmitters in the brain, N-Boc-L-phenylalaninal may help alleviate symptoms of depression .
Biochemical Pathways
N-Boc-L-phenylalaninal is involved in the synthesis of hydroxyethylene dipeptide isosteres . These isosteres have enzyme inhibition properties , which can affect various biochemical pathways.
Result of Action
It is known to be an intermediate for the synthesis of hydroxyethylene dipeptide isosteres . These isosteres have enzyme inhibition properties , which could have various effects at the molecular and cellular level.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYRNPLVNMVPQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426424 | |
| Record name | N-Boc-L-phenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-L-phenylalaninal | |
CAS RN |
72155-45-4 | |
| Record name | N-Boc-L-phenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72155-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of N-Boc-L-phenylalaninal in organic chemistry?
A1: N-Boc-L-phenylalaninal serves as a versatile building block in synthesizing various complex molecules. For instance, it acts as a starting material for preparing dipeptidyl α-fluorovinyl sulfones, potential cysteine protease inhibitors. [] This compound is also key in synthesizing tubulysin analogs, potent anti-cancer agents, through a diastereoselective Mukaiyama aldol reaction. [, ] Additionally, researchers have utilized N-Boc-L-phenylalaninal in synthesizing compounds containing a fused pyrrole ring, expanding its utility in medicinal chemistry. [, ]
Q2: Can you elaborate on the stereochemical outcomes observed when using N-Boc-L-phenylalaninal in reactions like the Mukaiyama aldol reaction?
A2: Researchers have demonstrated the diastereoselective potential of N-Boc-L-phenylalaninal in the Mukaiyama aldol reaction. Specifically, when reacted with silyl ketene acetal in the presence of a Lewis acid, it yields γ-amino-β-hydroxyl-α-methyl esters. [, ] This reaction pathway enables the controlled synthesis of specific diastereomers, crucial for developing molecules with desired biological activities, such as tBu-tubuphenylalanine (tBu-Tup) and tBu-epi-tubuphenylalanine (tBu-epi-Tup). [, ]
Q3: Are there computational studies investigating the reactivity or properties of N-Boc-L-phenylalaninal?
A3: While the provided research papers do not delve into detailed computational studies, they highlight the use of ab initio calculations to understand the reactivity of related compounds. For example, researchers investigated the relative rates of Michael additions of 2'-(phenethyl)thiol with vinyl sulfone and α-fluorovinyl sulfone, alongside ab initio calculations on model Michael acceptor structures. [] This approach could potentially be extended to study N-Boc-L-phenylalaninal and its derivatives, providing insights into their reactivity profiles and guiding future synthetic strategies.
Q4: Has N-Boc-L-phenylalaninal been implicated in any biological studies or shown activity against specific biological targets?
A4: Although N-Boc-L-phenylalaninal itself hasn't been extensively studied for its direct biological activity, its derivatives, particularly the dipeptidyl α-fluorovinyl sulfones synthesized using it, have been investigated for their inhibitory activity against cysteine proteases, specifically Leishmania mexicana cysteine protease (CPB2.8ΔCTE). [] This finding highlights the potential of N-Boc-L-phenylalaninal as a starting point for developing bioactive compounds targeting specific enzymes or pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






